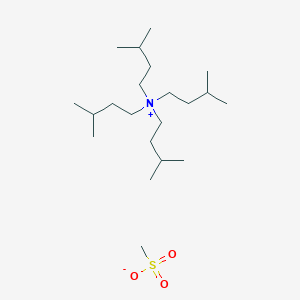
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a central nitrogen atom bonded to three 3-methylbutyl groups and one 3-methylbutyl group attached to a butan-1-aminium group, with a methanesulfonate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate typically involves the following steps:
Formation of the Quaternary Ammonium Ion: The starting material, 3-methylbutylamine, is reacted with butan-1-amine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium ion.
Counterion Exchange: The quaternary ammonium ion is then treated with methanesulfonic acid to exchange the iodide ion with the methanesulfonate ion.
The reaction conditions generally involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified using techniques such as crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, halide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted quaternary ammonium compounds.
Oxidation Reactions: The major products are the corresponding oxides or other oxidation products.
Reduction Reactions: The major products are the corresponding amines or other reduction products.
Scientific Research Applications
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Used as a surfactant in biological assays and cell culture to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Used in the formulation of cleaning agents and disinfectants due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium chloride
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium bromide
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium perchlorate
Uniqueness
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate is unique due to its methanesulfonate counterion, which imparts specific solubility and reactivity properties. Compared to its chloride, bromide, and perchlorate counterparts, the methanesulfonate form is more soluble in polar solvents and exhibits different reactivity patterns in substitution and oxidation reactions.
Properties
CAS No. |
137758-19-1 |
|---|---|
Molecular Formula |
C21H47NO3S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
methanesulfonate;tetrakis(3-methylbutyl)azanium |
InChI |
InChI=1S/C20H44N.CH4O3S/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;1-5(2,3)4/h17-20H,9-16H2,1-8H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KEHBSGKMKRMYJI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


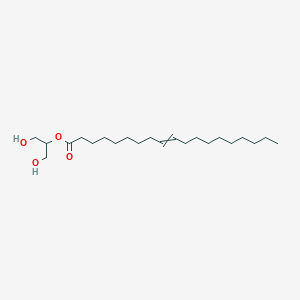
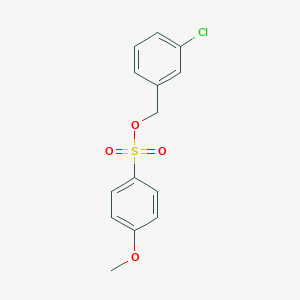
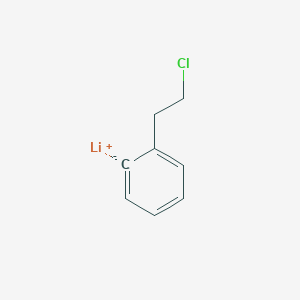
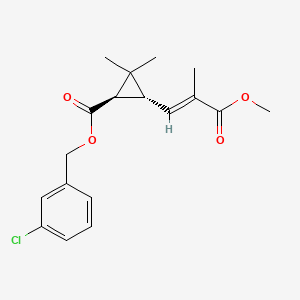
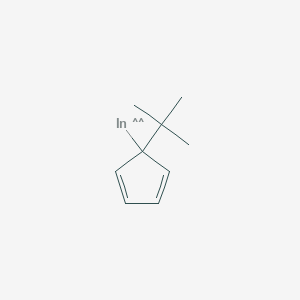
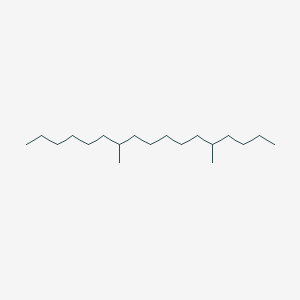
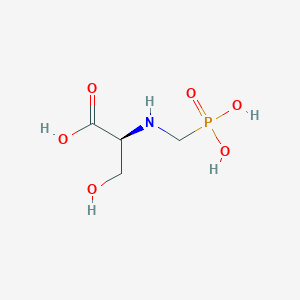
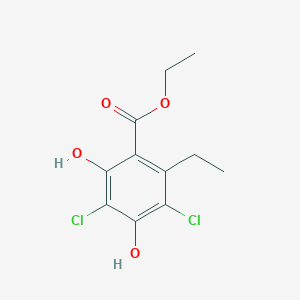
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)

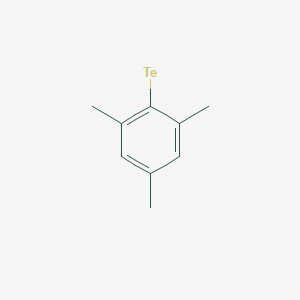

![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
